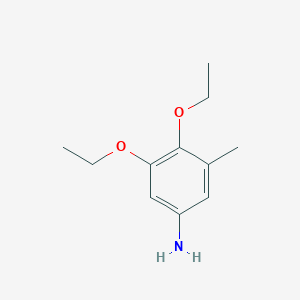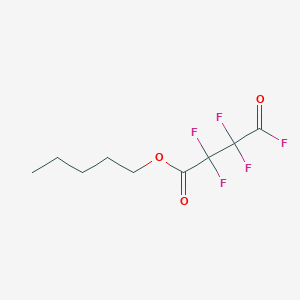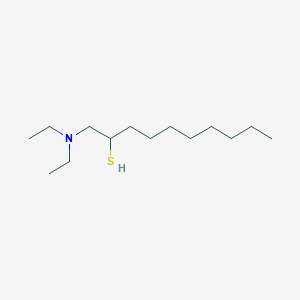
1-(Diethylamino)decane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)decane-2-thiol is an organic compound that belongs to the class of alkylthiols It features a thiol group (-SH) attached to a decane chain, with a diethylamino group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)decane-2-thiol can be synthesized through the reaction of 1-bromo-2-diethylaminodecane with sodium hydrosulfide. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethylamino)decane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alkanes.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)decane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of self-assembled monolayers for surface modification and corrosion inhibition.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)decane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-Decanethiol: Similar structure but lacks the diethylamino group.
2-(Diethylamino)ethanethiol: Shorter chain length but similar functional groups.
Uniqueness: 1-(Diethylamino)decane-2-thiol is unique due to its combination of a long alkyl chain, a thiol group, and a diethylamino group
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its potential and expand its applications.
Eigenschaften
CAS-Nummer |
92948-13-5 |
|---|---|
Molekularformel |
C14H31NS |
Molekulargewicht |
245.47 g/mol |
IUPAC-Name |
1-(diethylamino)decane-2-thiol |
InChI |
InChI=1S/C14H31NS/c1-4-7-8-9-10-11-12-14(16)13-15(5-2)6-3/h14,16H,4-13H2,1-3H3 |
InChI-Schlüssel |
RTPNNFXOTHFIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CN(CC)CC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14360751.png)
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
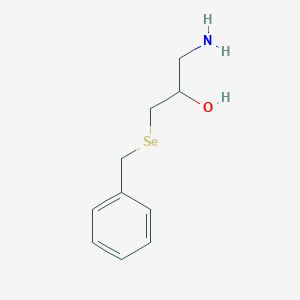
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
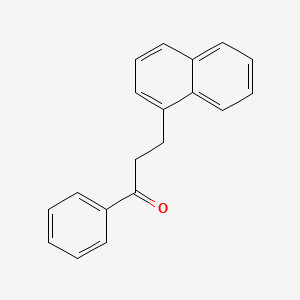

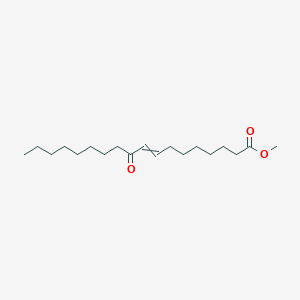
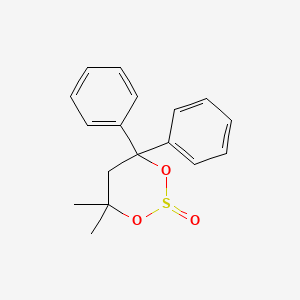
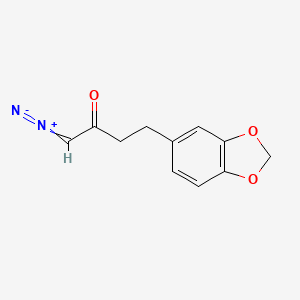
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
